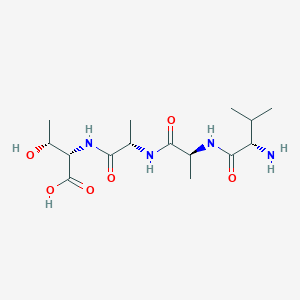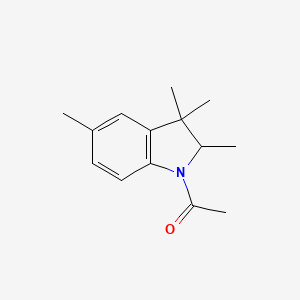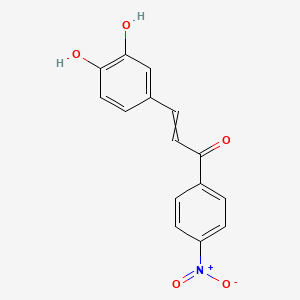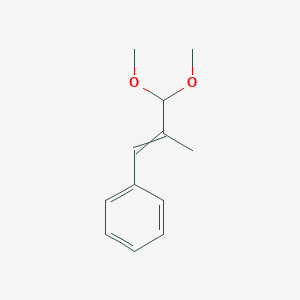
4-Hexyl-3,6-dihydro-1,2-dioxine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hexyl-3,6-dihydro-1,2-dioxine is an organic compound with the molecular formula C10H18O2 It belongs to the class of 1,2-dioxines, which are characterized by a six-membered ring containing two oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hexyl-3,6-dihydro-1,2-dioxine typically involves the reaction of hexyl-substituted precursors with appropriate oxidizing agents. One documented method involves the dihydroxylation of 4-substituted 1,2-dioxines, which can be achieved using reagents such as osmium tetroxide (OsO4) and N-methylmorpholine N-oxide (NMO) under controlled conditions . The reaction is carried out in an organic solvent, and the product is purified through standard techniques such as column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale reactors and purification systems.
化学反应分析
Types of Reactions: 4-Hexyl-3,6-dihydro-1,2-dioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxine ring into diols or other reduced forms.
Substitution: The hexyl group can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or other electrophiles can be used in the presence of a base like sodium hydride (NaH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexyl-substituted ketones, while reduction could produce hexyl-substituted diols.
科学研究应用
4-Hexyl-3,6-dihydro-1,2-dioxine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism by which 4-Hexyl-3,6-dihydro-1,2-dioxine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in redox reactions and form stable complexes with metal ions. These interactions can modulate biological pathways and influence cellular processes .
相似化合物的比较
- 4-Benzyl-3,6-dihydro-1,2-dioxine
- 6-Hexyl-3-(7-methoxycarbonylheptyl)-3,6-dihydro-1,2-dioxine
- 4H-1,3-Dioxin, 4-hexyl-
Uniqueness: 4-Hexyl-3,6-dihydro-1,2-dioxine is unique due to its specific hexyl substitution, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific hydrophobicity and reactivity profiles .
属性
CAS 编号 |
681855-83-4 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC 名称 |
4-hexyl-3,6-dihydro-1,2-dioxine |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-10-7-8-11-12-9-10/h7H,2-6,8-9H2,1H3 |
InChI 键 |
HMYMLZCYKVVVDU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=CCOOC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5-Diiodo-2-[(2-methylacryloyl)oxy]benzoic acid](/img/structure/B12529094.png)
![5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(thiophen-3-yl)-4H-pyran-4-one](/img/structure/B12529105.png)


![Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate](/img/structure/B12529133.png)

![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethyl prop-2-enoate](/img/structure/B12529150.png)
![1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)-](/img/structure/B12529164.png)
![2-[(Z)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine](/img/structure/B12529168.png)
![1-[(5-Bromopentyl)oxy]-2,4-dinitrobenzene](/img/structure/B12529171.png)
![3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one](/img/structure/B12529175.png)
![4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12529178.png)
![N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide](/img/structure/B12529182.png)

